Timolol maleate ester

Pharmaceutical impurity profiling Reference standard characterization Analytical method development

Regulatory compliance for timolol maleate ANDAs requires the correct impurity reference standard. Using incorrect analogs invalidates system suitability and risks ICH Q3A(R) non-compliance. - **Multi-Pharmacopoeia**: Explicitly specified in USP, EP, BP, and JP monographs - single standard for US, EU, UK, Japan markets. - **Method Validation**: Essential for HPLC/UPLC system suitability, RRT determination, correction factor calibration per CN114354818B. - **N-Nitroso Precursor**: Serves as substrate for N-Nitroso Timolol Related Compound E for nitrosamine risk mitigation (FDA/EMA). ISO 17034-certified. Available for immediate research and QC use.

Molecular Formula C17H26N4O6S
Molecular Weight 414.5 g/mol
CAS No. 1026075-53-5
Cat. No. B1600611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimolol maleate ester
CAS1026075-53-5
Molecular FormulaC17H26N4O6S
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O
InChIInChI=1S/C17H26N4O6S/c1-17(2,3)18-10-12(27-14(24)5-4-13(22)23)11-26-16-15(19-28-20-16)21-6-8-25-9-7-21/h4-5,12,18H,6-11H2,1-3H3,(H,22,23)/b5-4-/t12-/m0/s1
InChIKeyMGIAXRFZDNBKRF-RXNFCKPNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Timolol Maleate Ester: Pharmacopoeial Reference Standard Overview


Timolol maleate ester (CAS 1026075-53-5), officially designated as Timolol EP Impurity E, Timolol BP Impurity E, and Timolol USP Related Compound E, is the mono-maleate ester of the non-selective beta-adrenergic receptor antagonist timolol [1]. Its molecular formula is C17H26N4O6S with a molecular weight of 414.48 g/mol, and it exhibits a computed XLogP3 of -0.1 [1]. This compound is not a therapeutic agent but a highly characterized reference standard critical for pharmaceutical quality control, analytical method development, and regulatory compliance in the manufacture of timolol maleate active pharmaceutical ingredient (API) and finished drug products [2]. It is distinct from the parent drug timolol maleate (C13H24N4O3S·C4H4O4, MW 432.5) in that it bears a covalent maleate ester linkage at the secondary alcohol of the timolol backbone rather than existing as a simple maleate salt [3].

Why Timolol Impurity Reference Standards Cannot Be Interchanged


Timolol EP Impurity E cannot be substituted with other timolol impurity reference standards (e.g., Impurity A, B, C, or D) or with the parent drug because each impurity possesses a distinct chemical structure, chromatographic retention time, and mass spectrometric profile that are independently specified in pharmacopoeial monographs [1]. The British Pharmacopoeia 2025 explicitly requires the use of a dedicated in situ preparation method for impurity E identification—involving reaction of timolol maleate with maleic acid at 105 °C for 1 hour—which is structurally and procedurally unique among all timolol-related compounds [1]. Furthermore, the patent literature (CN114354818B) demonstrates that impurity E is generated via a distinct destruction pathway (destruction solution II: timolol maleate plus maleic acid) separate from those used for impurities B, D, C, F, and G, and requires independent chromatographic resolution validation with a minimum peak separation of 1.5 from adjacent peaks [2]. Using an incorrect reference standard would invalidate system suitability tests, compromise impurity quantification accuracy, and risk non-compliance with ICH Q3A(R) and pharmacopoeial acceptance criteria for ANDA submissions [3].

Quantitative Evidence vs. Closest Analog Reference Standards


Structural Differentiation: Ester vs. Salt

Timolol maleate ester (Impurity E) is structurally distinct from the parent timolol maleate active pharmaceutical ingredient. Whereas timolol maleate (CAS 26921-17-5) exists as a simple maleate salt with molecular formula C13H24N4O3S·C4H4O4 and molecular weight 432.5 g/mol, Timolol EP Impurity E is a covalent mono-ester wherein maleic acid is esterified to the secondary alcohol of the timolol backbone, yielding molecular formula C17H26N4O6S and molecular weight 414.48 g/mol [1]. This structural modification results in a computed XLogP3 of -0.1 [1] versus a reported logP of approximately 0.5 for timolol free base [2], indicating altered lipophilicity. This structural distinction is critical because impurity E is a process-related impurity formed specifically during the salt-formation step when elevated temperatures are employed—not a degradation product of hydrolysis or photolysis [3].

Pharmaceutical impurity profiling Reference standard characterization Analytical method development Quality control

Unique Pharmacopoeial Identification Protocol

The British Pharmacopoeia 2025 prescribes a distinctive identification procedure for impurity E that differentiates it from all other timolol-related substances. For impurities B, C, D, and F, the BP instructs use of a pre-manufactured 'timolol for system suitability CRS' that contains these impurities natively [1]. In contrast, impurity E must be identified using Reference Solution (c), prepared by dissolving the test substance with maleic acid in acetonitrile, evaporating to dryness under nitrogen, and heating the residue at 105 °C for 1 hour to generate impurity E in situ [1]. The patent CN114354818B independently validates this reaction specificity, reporting that destruction solution II (timolol maleate + maleic acid at 105 °C for 60 min) selectively generates impurity E alongside maleic acid and residual timolol, with quantifiable chromatographic separation from co-eluting species [2].

Pharmacopoeial compliance Reference standard qualification Impurity identification BP/USP monograph

HPLC Correction Factor for Quantification

Patent CN114354818B discloses a validated HPLC method for quantifying timolol maleate impurities without requiring individual impurity reference standards for every analysis, instead relying on pre-determined correction factors (f) for each impurity relative to timolol. In this method, impurity E is generated in destruction solution II (timolol maleate + maleic acid, 105 °C, 60 min) and its relative retention time (RRT) and correction factor are established across three independent chromatographic systems (ThermoFisher UltiMate 3000, Shimadzu LC-20A, Agilent 1290) using ACE Excel 3 C18-AR columns (3 μm, 150 × 4.6 mm) [1]. The method achieves a minimum resolution of ≥1.5 between impurity E and adjacent peaks, and ≥3.0 between impurity D and the timolol main peak, ensuring no co-elution interference [1]. Correction factors were calculated by the slope method over a concentration range of 2.5–100 μg/mL [1]. Although this patent reduces routine dependence on physical reference standards, the validated system still requires a characterized Impurity E reference standard for initial system suitability and correction factor establishment [2].

HPLC method validation Correction factor determination Impurity quantification Relative response factor

Multi-Compendial Regulatory Compliance

Timolol maleate ester (Impurity E) is one of the few timolol impurity reference standards explicitly recognized and controlled under four concurrent major pharmacopoeias: the United States Pharmacopeia (USP Timolol Related Compound E, Catalog No. 1667443), the European Pharmacopoeia (EP Impurity E), the British Pharmacopoeia (BP Impurity E), and the Japanese Pharmacopoeia (JP) [1]. Suppliers such as Veeprho and SynZeal provide this compound with comprehensive characterization data compliant with all four regulatory frameworks simultaneously, including a Structure Elucidation Report (SER), certificate of analysis (CoA), and traceability documentation against pharmacopeial standards [1][2]. In contrast, impurities such as Impurity C or Impurity G do not have uniformly recognized multi-compendial reference standards, and their pharmacopoeial monographs differ in acceptance criteria across regions [3]. The acceptance criterion for any unspecified impurity in timolol maleate is set at not more than 0.10%, with total degradation products not exceeding 1.0% per ICH Q3A(R), underscoring the necessity of validated impurity-specific reference materials [4].

Regulatory submission ANDA/NDA filing Multi-compendial compliance Reference standard qualification

Cold-Chain Storage and Light Sensitivity

The USP reference standard for Timolol Related Compound E requires storage at 2–8 °C (refrigerated), consistent with the compound's ester linkage susceptibility to hydrolysis . Sigma-Aldrich/USP specifies this storage condition explicitly for Catalog No. 1667443, and the product is classified under Storage Class 11 (Combustible Solids) with Acute Toxicity 4 (Oral) hazard classification . The British Pharmacopoeia 2025 further mandates that the enantiomeric purity test be carried out 'protected from actinic light,' indicating light sensitivity that may accelerate degradation of the maleate ester moiety [1]. In contrast, several other timolol impurity reference standards (e.g., Impurity A as (R)-timolol maleate) are stable at ambient or -20 °C freezer conditions without explicit light-protection requirements . The patent CN114354818B indicates that the in situ generation of impurity E requires heating at 105 °C, confirming that elevated temperatures promote esterification equilibrium and potentially reverse hydrolysis [2].

Reference standard stability Storage conditions Forced degradation Shelf-life management

High-Value Application Scenarios for Reference Standard Procurement


ANDA Filing: Multi-Compendial Impurity Profiling

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for timolol maleate ophthalmic solutions or tablets targeting US, EU, UK, and Japanese markets must demonstrate compliance with impurity acceptance criteria across all four pharmacopoeias. Timolol maleate ester (Impurity E) is explicitly specified in USP, EP, BP, and JP monographs. The USP reference standard (Cat. 1667443) or equivalent ISO 17034-certified material provides a single-source solution for multi-market regulatory submissions, eliminating the need for cross-validation of region-specific standards [1]. The ICH Q3A(R) unspecified impurity limit of ≤0.10% and total degradation products limit of ≤1.0% can only be reliably demonstrated when the correct impurity E reference standard is used for peak identification and quantification [2].

Analytical Method Development and Validation

Contract research organizations (CROs) and QC laboratories developing stability-indicating HPLC or UPLC methods for timolol maleate drug products require a fully characterized Impurity E reference standard to establish system suitability, determine relative retention times, calculate correction factors, and validate method specificity. The CN114354818B patent method demonstrates that while a pre-determined correction factor approach can reduce routine reference standard consumption, the initial method validation and periodic system suitability verification still depend on a certified Impurity E reference standard for accurate peak assignment and response factor calibration across multiple chromatographic systems [3].

Forced Degradation and Stability Studies

Timolol EP Impurity E is a process-related impurity formed during the salt-formation step when the timolol hydroxyl group reacts with maleic acid under elevated temperature, not a hydrolytic or photolytic degradation product [1]. In forced degradation studies conducted per ICH Q1A(R2) guidelines, authentic Impurity E reference standard enables unambiguous differentiation between process impurities and true degradation products. The BP 2025 in situ generation protocol—reacting timolol maleate with maleic acid at 105 °C for 1 hour—provides an orthogonal confirmation method for peak identity, while the physical reference standard serves as the quantitative calibrator [1].

N-Nitrosamine Risk Assessment

With the emergence of nitrosamine risk assessment requirements per FDA and EMA guidelines, the secondary amine within Timolol EP Impurity E can serve as a substrate for N-nitrosamine formation. The N-Nitroso Timolol Related Compound E reference standard (derived from Timolol maleate ester) is explicitly designed for establishing detection limits, quantifying nitrosamine impurity levels, and ensuring compliance with FDA/EMA acceptable intake limits for nitrosamine impurities [4]. Laboratories procuring Timolol maleate ester (Impurity E) as the parent compound can subsequently source or synthesize the corresponding N-nitroso derivative for comprehensive nitrosamine risk mitigation in ANDA/NDA submissions [4].

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